molecular formula C21H20F2N4O2 B6028908 1-[2-(3-FLUORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[2-(3-FLUORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6028908
M. Wt: 398.4 g/mol
InChI Key: YMBLPTCRABTQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-FLUORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with fluorinated and methylated aniline groups. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methylanilino)-1-oxopropan-2-yl]-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-12-4-6-15(10-17(12)22)24-20(28)14(3)27-9-8-19(26-27)21(29)25-16-7-5-13(2)18(23)11-16/h4-11,14H,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBLPTCRABTQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=CC(=C(C=C3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3-FLUORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis techniques. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methyl groups allows for oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1-[2-(3-FLUORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-FLUORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorinated aniline groups can form strong hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The pyrazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 1-[2-(3-FLUORO-4-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its pyrazole ring and dual fluorinated aniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.